molecular formula C4H6N2O3S B1346358 5-Methyl-1h-imidazole-4-sulfonic acid CAS No. 6307-14-8

5-Methyl-1h-imidazole-4-sulfonic acid

Cat. No. B1346358
CAS RN: 6307-14-8
M. Wt: 162.17 g/mol
InChI Key: KGDKWOYOXAFWLV-UHFFFAOYSA-N
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Description

5-Methyl-1h-imidazole-4-sulfonic acid is a chemical compound with the molecular formula C4H6N2O3S . It is a derivative of imidazole, a heterocyclic compound that contains three carbon atoms and two nitrogen atoms in its ring structure .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1h-imidazole-4-sulfonic acid consists of an imidazole ring substituted with a methyl group at the 5th position and a sulfonic acid group at the 4th position . The exact structure could not be retrieved from the available resources.


Physical And Chemical Properties Analysis

5-Methyl-1h-imidazole-4-sulfonic acid has a molecular weight of 162.17 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved papers.

Scientific Research Applications

Green Synthesis Catalysis

5-Methyl-1H-imidazole-4-sulfonic acid and its derivatives have been utilized as green and reusable catalysts in the synthesis of various heterocyclic compounds. For example, a Brønsted acidic ionic liquid derivative has been employed for the one-pot, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing the catalyst's efficiency and environmental friendliness due to its reusability without significant loss in activity (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Catalysis in Organic Synthesis

Similarly, these derivatives have been reported to catalyze the preparation of 5-amino-1H-pyrazole-4-carbonitriles, demonstrating the utility of such compounds in facilitating reactions through anomeric and vinylogous anomeric effects, further underscoring the versatility of imidazole-sulfonic acid derivatives in organic synthesis (Khazaei, Moosavi‐Zare, Goudarzi, & Tavasoli, 2021).

Enhancement of Polymer Electrolyte Membranes

5-Methyl-1H-imidazole-4-sulfonic acid has also been explored for its application in enhancing the properties of polymer electrolyte membranes, particularly for fuel cells operating at high temperatures. A study demonstrated the synthesis of this compound and its incorporation into polybenzimidazole (PBI) membranes, leading to improved conductivity and mechanical properties of the membranes. This development indicates the potential of 5-Methyl-1H-imidazole-4-sulfonic acid in advancing fuel cell technologies (Shen, Hsu, Bulycheva, & Belomoina, 2012).

Corrosion Inhibition

The chemical has also been investigated for its role in corrosion inhibition. In a study focusing on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid, derivatives of 5-Methyl-1H-imidazole-4-sulfonic acid demonstrated effective corrosion inhibition, highlighting its potential application in protecting metals from corrosive environments (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

5-methyl-1H-imidazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c1-3-4(6-2-5-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDKWOYOXAFWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285216
Record name 5-Methyl-1H-imidazole-4-sulfonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20285216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1h-imidazole-4-sulfonic acid

CAS RN

6307-14-8
Record name 4-Methyl-1H-imidazole-5-sulfonic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 41089
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC41089
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41089
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-1H-imidazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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